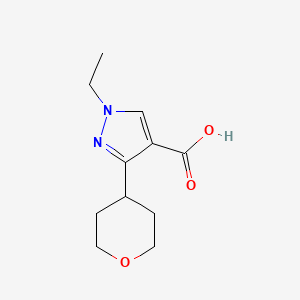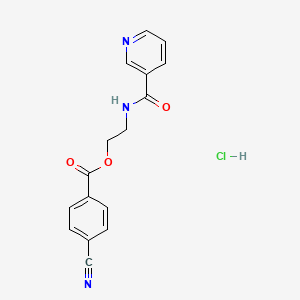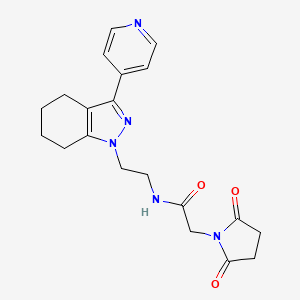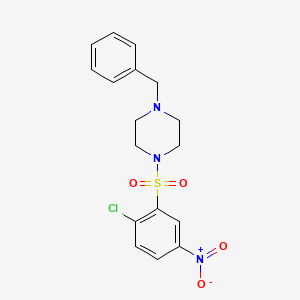
4-((2,5-Dimethoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-((2,5-Dimethoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid” is a complex organic molecule. It contains a carboxylic acid group (-COOH), an amine group (-NH2), a ketone group (C=O), and a piperidine ring, which is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the functional groups and the piperidine ring would significantly influence its three-dimensional structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the carboxylic acid group could undergo reactions such as esterification, and the amine group could participate in reactions such as amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid and the amine could make it soluble in polar solvents .Wirkmechanismus
4-((2,5-Dimethoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid acts as an NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor in the brain. The NMDA receptor is involved in various physiological processes, including learning and memory, and is also implicated in the pathogenesis of various neurological disorders. By blocking the NMDA receptor, this compound can modulate the activity of the brain and potentially improve cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and modulation of glutamate levels in the brain. This compound can also improve cognitive function in animal models of neurological disorders, as mentioned earlier.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-((2,5-Dimethoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid in lab experiments is its specificity for the NMDA receptor, which makes it a useful tool for studying the role of the NMDA receptor in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are various future directions for research on 4-((2,5-Dimethoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid, including further investigation of its potential therapeutic applications in various neurological disorders. Additionally, research can be conducted to optimize the synthesis method of this compound and to develop more potent and selective NMDA receptor antagonists.
Synthesemethoden
The synthesis of 4-((2,5-Dimethoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid involves the reaction of 2,5-dimethoxyaniline with piperidine and butyric anhydride in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
4-((2,5-Dimethoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of these disorders.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2,5-dimethoxyanilino)-4-oxo-2-piperidin-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-23-12-6-7-15(24-2)13(10-12)18-16(20)11-14(17(21)22)19-8-4-3-5-9-19/h6-7,10,14H,3-5,8-9,11H2,1-2H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYAUQCVAXKTEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC(C(=O)O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N,N-diethylsulfamoyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2853982.png)








![N-benzyl-2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2853997.png)

![4-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile](/img/structure/B2854000.png)

